

Molecular formula and structure of Mandipropamid

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An In-depth Technical Guide to Mandipropamid: Molecular Formula, Structure, and Analysis

Introduction

Mandipropamid is a highly effective fungicide belonging to the mandelamide class, a subset of the Carboxylic Acid Amide (CAA) group of fungicides.[1][2] Developed by Syngenta, it is specifically designed to control Oomycete fungal pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes (Phytophthora infestans) and downy mildew in grapes (Plasmopara viticola).[3][4][5] This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, mechanism of action, and the analytical protocols used for its detection and quantification.

Molecular Identity and Physicochemical Properties

Mandipropamid is chemically defined as 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide.[6][7] Its unique structure, featuring two propargyl ether groups, is central to its biological activity.

Molecular Structure: The chemical structure of **Mandipropamid** is detailed below.

Caption: Chemical structure of **Mandipropamid**.

The core properties of **Mandipropamid** are summarized in the table below, providing essential data for researchers and chemists.



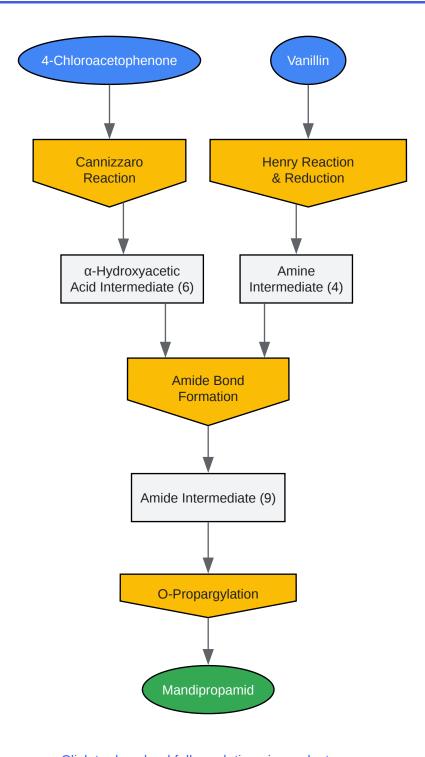
Property	Value	Reference
Molecular Formula	C23H22CINO4	[6][8]
Molecular Weight	411.9 g/mol	[6][9]
CAS Registry Number	374726-62-2	[6][8]
Appearance	Light beige powder	[6][9]
Melting Point	96.4–97.3 °C	[6][10]
Density	1.24 g/cm³ (at 22 °C)	[6]
Vapor Pressure	<9.4 x 10 ⁻⁴ mPa (at 25-50 °C)	[6][7]
Water Solubility	4.2 mg/L (at 25 °C)	[7]
LogP (Kow)	3.2	[6]
Hydrolytic Stability	Stable at pH 4–9	[6]

Synthesis of Mandipropamid

A convergent and protecting-group-free synthesis for **Mandipropamid** has been developed, making it efficient and scalable.[11] The synthesis typically involves a six-step process starting from commercially available materials, 4-chloroacetophenone and vanillin, with an overall yield of approximately 43%.[1][12] The key chemical transformations include the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[1][11]

The general workflow for the synthesis is outlined in the diagram below.





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Caption: Simplified synthetic workflow for **Mandipropamid**.

Mechanism of Action

Mandipropamid's fungicidal activity stems from its ability to inhibit cell wall biosynthesis in Oomycete pathogens.[3] Unlike many other fungicides, its target is highly specific.





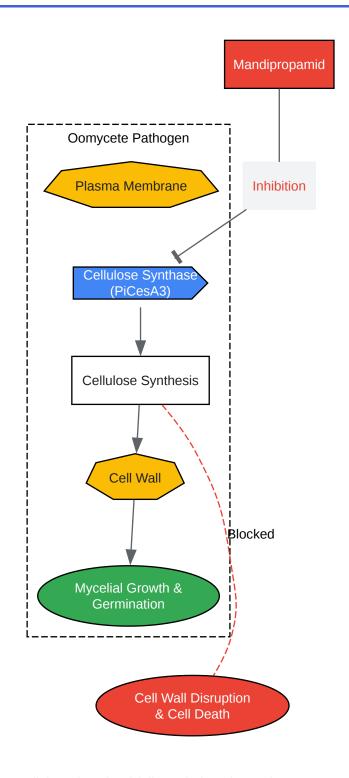


Signaling Pathway and Molecular Target:

- Localization: Mandipropamid acts on the pathogen's cell wall and does not need to enter the cell to be effective.[13][14]
- Target Inhibition: It specifically targets cellulose synthase-like protein PiCesA3, a key
 enzyme responsible for synthesizing cellulose, a vital structural component of the Oomycete
 cell wall.[13][14][15]
- Disruption of Cell Wall: By inhibiting this enzyme, **Mandipropamid** disrupts the formation of the cell wall. This leads to characteristic swelling of germinating cysts, cessation of germ tube elongation, and ultimately, cell lysis and death of the pathogen.[13][16]
- Efficacy: This mode of action is effective against multiple stages of the fungal life cycle, including spore germination, mycelial growth, and sporulation.[17]

The diagram below illustrates this mechanism.





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Caption: Mechanism of action of **Mandipropamid** on Oomycete pathogens.

Experimental Protocols: Residue Analysis

Foundational & Exploratory





Accurate quantification of **Mandipropamid** residues in agricultural products is crucial for regulatory compliance and food safety. The standard method involves liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet detection (HPLC-UVD).[18][19]

Protocol: Analysis of Mandipropamid in Plant Tissues

This protocol is a generalized procedure based on established methods.[18][19]

- Sample Extraction:
 - Weigh a homogenized sample (e.g., 20.0 g for fruits/vegetables, 5.00 g for tea leaves).[18]
 - For dry samples like tea, add 20 mL of water and let stand for 30 minutes.
 - Add 100 mL of acetonitrile, homogenize thoroughly, and filter under suction.
 - Re-extract the residue on the filter with an additional 50 mL of acetonitrile.[18]
 - Combine the filtrates and adjust the final volume to 200 mL with acetonitrile.
- Sample Clean-up (Solid-Phase Extraction SPE):
 - Take a specific aliquot of the extract (e.g., 2 mL) and dilute with water.
 - Condition an octadecylsilanized silica gel (C18) cartridge (1000 mg) and a graphitized carbon black cartridge (500 mg) sequentially with acetonitrile and water.[18]
 - Load the diluted extract onto the C18 cartridge. For complex matrices, the C18 and carbon cartridges can be connected in series for enhanced cleanup.[18]
 - Wash the cartridge(s) with acetonitrile/water solutions of increasing organic content to remove interferences.
 - Elute **Mandipropamid** from the final cartridge (e.g., carbon or silica gel) using a suitable solvent like acetone or an ethyl acetate/n-hexane mixture.[18]
 - Concentrate the eluate at <40°C and reconstitute the residue in a known volume of the mobile phase for analysis.





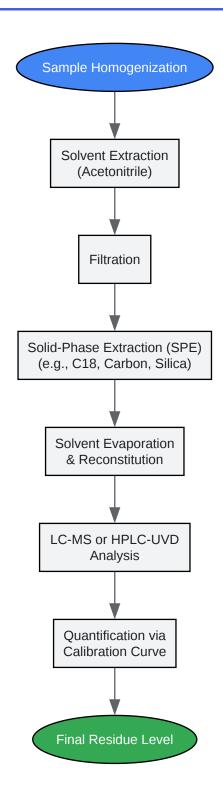


· Quantification:

- Instrumentation: Use a Liquid Chromatograph-Mass Spectrometer (LC-MS) or an HPLC with a UV detector.[18]
- Calibration: Prepare a series of Mandipropamid standard solutions (e.g., 0.0005–0.01 mg/L) to generate a calibration curve.[18]
- Analysis: Inject a known volume (e.g., 10 μL) of the final test solution into the chromatograph.[18]
- Calculation: Determine the concentration of Mandipropamid in the sample by comparing its peak area or height to the calibration curve. The limit of quantification (LOQ) is typically around 0.01 mg/kg.[19]

The workflow for this analytical protocol is visualized below.





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Caption: General workflow for **Mandipropamid** residue analysis.



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